

# Iberdomide in Systemic Lupus Erythematosus: A Preclinical Data Compendium

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data for **Iberdomide** (formerly CC-220), a novel Cereblon (CRBN) E3 ligase modulator, in the context of systemic lupus erythematosus (SLE). This document synthesizes publicly available in vitro data, detailing the mechanism of action, effects on immune cell populations, and impact on key pathological markers of SLE. At present, there is a notable absence of publicly available preclinical data from in vivo animal models of SLE.

### **Core Mechanism of Action**

**Iberdomide** is a high-affinity ligand for the Cereblon (CRBN) protein, a substrate receptor of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN).[1][2] By binding to CRBN, **iberdomide** induces the ubiquitination and subsequent proteasomal degradation of two key lymphoid transcription factors: Ikaros (encoded by IKZF1) and Aiolos (encoded by IKZF3).[1][2] Both Ikaros and Aiolos are crucial for lymphocyte development and function, and their overexpression is associated with SLE pathogenesis.[2] The degradation of these transcription factors by **iberdomide** leads to a rebalancing of the immune system, representing a novel therapeutic approach for SLE.

# **Signaling Pathway Diagram**





Click to download full resolution via product page



Caption: **Iberdomide** binds to CRBN, leading to the ubiquitination and proteasomal degradation of Ikaros and Aiolos, resulting in downstream immunomodulatory effects.

### **Preclinical In Vitro Data**

In vitro studies using peripheral blood mononuclear cells (PBMCs) from both healthy volunteers and SLE patients have been instrumental in elucidating the preclinical efficacy of **iberdomide**.

### **Effects on Ikaros and Aiolos Protein Levels**

**Iberdomide** treatment leads to a significant reduction in Ikaros and Aiolos protein levels in various immune cell subsets. In cultures of PBMCs from SLE patients, **iberdomide** effectively reduces both transcription factors in B cells, T cells, and monocytes.

### Inhibition of B-Cell Activation and Differentiation

A key pathological feature of SLE is the hyperactivity of B cells, leading to the production of autoantibodies. **Iberdomide** has demonstrated a significant inhibitory effect on B-cell activation and differentiation.

- Inhibition of Autoantibody Production: In 7-day cultures of SLE patient PBMCs, iberdomide
  inhibited the production of anti-dsDNA and anti-phospholipid autoantibodies with a halfmaximal inhibitory concentration (IC50) of approximately 10 nM.
- Inhibition of Plasmablast Differentiation: Iberdomide significantly inhibits the TLR7-mediated differentiation of B cells from SLE patients into plasmablasts and plasma cells. This is crucial as TLR7 is a key driver of autoimmunity in SLE. When added at the initiation of B-cell differentiation cultures, iberdomide significantly reduced the number of CD27+CD38+ plasmablasts. However, when added at later stages of differentiation, it did not affect the numbers of already formed plasmablasts, suggesting its primary role is in preventing their formation.
- Inhibition of Immunoglobulin Production: As a consequence of inhibiting plasmablast differentiation, iberdomide significantly reduces the production of IgG and IgM from stimulated B cells of SLE patients.



| Parameter                                              | Cell Type               | Condition                    | Effect of<br>Iberdomide         | Reference |
|--------------------------------------------------------|-------------------------|------------------------------|---------------------------------|-----------|
| Anti-dsDNA & Anti-phospholipid autoantibody production | SLE Patient<br>PBMCs    | 7-day culture                | IC50 ≈ 10 nM                    |           |
| CD27+CD38+<br>Plasmablast<br>Number                    | SLE Patient B-<br>cells | TLR7 and IFNα stimulation    | Significant reduction (p=0.011) |           |
| CD138+ Plasma<br>Cell Number                           | SLE Patient B-<br>cells | TLR7 and IFNα stimulation    | Significant reduction (p=0.03)  |           |
| Immunoglobulin<br>(IgG & IgM)<br>Production            | SLE Patient B-<br>cells | TLR7 and IFNα<br>stimulation | Significant reduction           | -         |

### **Modulation of T-Cell Function**

**Iberdomide** also exerts significant effects on T-cell function, contributing to immune system rebalancing.

- Increased IL-2 Production: In ex vivo whole blood assays from healthy volunteers,
   iberdomide treatment led to an increase in anti-CD3-stimulated Interleukin-2 (IL-2)
   production. IL-2 is a cytokine that is often deficient in SLE patients and is crucial for the function of regulatory T cells (Tregs).
- Decreased IL-1β Production: Conversely, iberdomide decreased lipopolysaccharide (LPS)stimulated Interleukin-1β (IL-1β) production, a pro-inflammatory cytokine.

| Cytokine | Stimulation | Effect of<br>Iberdomide | Reference |
|----------|-------------|-------------------------|-----------|
| IL-2     | anti-CD3    | Increased production    |           |
| IL-1β    | LPS         | Decreased production    |           |



# Experimental Protocols In Vitro Autoantibody Production Assay

- Cell Source: Peripheral blood mononuclear cells (PBMCs) were isolated from patients with SLE.
- Cell Culture: PBMCs were cultured for 7 days.
- Treatment: Iberdomide was added to the cell cultures at varying concentrations.
- Endpoint Measurement: The levels of anti-dsDNA and anti-phospholipid autoantibodies in the culture supernatants were measured. The half-maximal inhibitory concentration (IC50) was then calculated.

### **In Vitro B-Cell Differentiation Assay**

- Cell Isolation: CD19+ B-cells were isolated from the peripheral blood of patients with SLE.
- Cell Culture and Stimulation: B-cells were cultured and stimulated with the TLR7 ligand resiquimod, with or without IFNα, to induce differentiation. In some experiments, a more complex stimulation cocktail including IL-2, IL-10, IL-15, and CD40L was used.
- Treatment: **Iberdomide** or a vehicle control was added to the cultures either at the beginning of the culture (day 0) or at a later time point (day 4).
- Endpoint Analysis (Day 5):
  - Immunoglobulin Measurement: IgG and IgM levels in the culture supernatants were quantified by ELISA.
  - Flow Cytometry: Cells were analyzed by flow cytometry to determine the absolute numbers of CD27+CD38+ plasmablasts and CD138+ plasma cells.
  - RNA Sequencing: For transcriptional analysis, CD27-IgD+ naïve B-cells and CD20lowCD27+CD38+ plasmablasts were sorted by fluorescence-activated cell sorting (FACS), and RNA sequencing was performed.



## **Workflow for In Vitro B-Cell Differentiation Assay**



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Biological impact of iberdomide in patients with active systemic lupus erythematosus -Publications - Lupus Forum [lupus-forum.com]
- 2. precisionformedicine.com [precisionformedicine.com]
- To cite this document: BenchChem. [Iberdomide in Systemic Lupus Erythematosus: A
   Preclinical Data Compendium]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b608038#iberdomide-preclinical-data-in-systemic-lupus-erythematosus]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com







© 2025 BenchChem. All rights reserved.